Tianeptine

Major Depressive Disorder Efficacy Clinical Trial

Tianeptine (CAS: 72797-41-2) is a tricyclic compound of the dibenzothiazepine class, structurally related to classical tricyclic antidepressants (TCAs) but possessing a divergent pharmacological profile. Unlike typical TCAs that inhibit serotonin reuptake, tianeptine acts as a serotonin reuptake enhancer.

Molecular Formula C21H25ClN2O4S
Molecular Weight 437.0 g/mol
CAS No. 72797-41-2
Cat. No. B1217405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTianeptine
CAS72797-41-2
Synonyms(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)-7-aminoheptanoic acid
coaxil
Stablon
tianeptine
tianeptine, (+-)-isomer
tianeptine, monosodium salt
tianeptine, monosodium salt, (+-)-isome
Molecular FormulaC21H25ClN2O4S
Molecular Weight437.0 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O
InChIInChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)
InChIKeyJICJBGPOMZQUBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tianeptine CAS 72797-41-2: Procurement-Relevant Profile of an Atypical Tricyclic Antidepressant


Tianeptine (CAS: 72797-41-2) is a tricyclic compound of the dibenzothiazepine class, structurally related to classical tricyclic antidepressants (TCAs) but possessing a divergent pharmacological profile [1]. Unlike typical TCAs that inhibit serotonin reuptake, tianeptine acts as a serotonin reuptake enhancer [2]. Crucially, tianeptine has been identified as an efficacious agonist at the μ-opioid receptor (MOR), a property not shared by conventional TCAs or selective serotonin reuptake inhibitors (SSRIs) [3]. It is characterized by high oral bioavailability (99 ± 29%) and a short elimination half-life of approximately 2.5 hours [4]. Its primary clinical application is the treatment of major depressive disorder (MDD), where it demonstrates comparable efficacy to reference antidepressants but with a differentiated side effect and tolerability profile [5].

Why Tianeptine Cannot Be Substituted with Standard TCAs or SSRIs: A Procurement Rationale


Substitution of tianeptine with a generic tricyclic antidepressant (e.g., amitriptyline) or an SSRI (e.g., fluoxetine) is scientifically unjustified due to fundamental differences in molecular pharmacology and clinical tolerability. Tianeptine enhances serotonin reuptake, in direct opposition to the mechanism of SSRIs and classical TCAs [1]. Furthermore, its unique role as a μ-opioid receptor (MOR) agonist represents a distinct molecular target absent in these comparators [2]. These mechanistic divergences translate into clinically meaningful differences in adverse event profiles. For instance, tianeptine is associated with a significantly lower incidence of anticholinergic effects and cardiovascular adverse events compared to TCAs [3], and it avoids the sexual dysfunction and weight gain commonly associated with SSRIs [4]. Therefore, for research protocols requiring specific modulation of the serotonin system, MOR engagement, or a favorable tolerability profile in patient populations intolerant to standard antidepressants, tianeptine represents a non-interchangeable, chemically distinct entity.

Quantitative Differentiation of Tianeptine vs. Comparator Antidepressants


Comparable Antidepressant Efficacy to SSRIs and TCAs in Controlled Trials

In a 6-week, multicenter, randomized, double-blind study (n=178) comparing tianeptine (37.5 mg/d) to fluoxetine (20 mg/d) in patients with major depression, tianeptine demonstrated a responder rate of 75%, which was numerically higher than the 67% responder rate observed for fluoxetine, although this difference did not reach statistical significance [1]. Both drugs were effective and well-tolerated. This data establishes tianeptine as having equivalent efficacy to a gold-standard SSRI, supporting its use as a first-line alternative [1]. Meta-analyses and reviews further confirm that tianeptine possesses antidepressant efficacy similar to that of amitriptyline, imipramine, clomipramine, mianserin, and the SSRIs fluoxetine, paroxetine, and sertraline [2][3].

Major Depressive Disorder Efficacy Clinical Trial

μ-Opioid Receptor (MOR) Agonism: A Unique Molecular Target

Tianeptine is a direct and efficacious agonist at the human μ-opioid receptor (MOR), a property not shared by TCAs or SSRIs [1]. In radioligand displacement binding assays, tianeptine demonstrated a Ki of 383 ± 183 nM at human MOR. Functional assays showed an EC50 of 194 ± 70 nM for G-protein activation at human MOR [1]. In contrast, its affinity for the δ-opioid receptor (DOR) was markedly lower (Ki > 10,000 nM; EC50 = 37,400 ± 11,200 nM), and it was inactive at the κ-opioid receptor (KOR) [1][2]. This selective MOR agonism is a key differentiator, as classical antidepressants do not directly engage the opioid system.

Pharmacology Receptor Binding Mechanism of Action

Superior Neurocognitive Outcomes vs. Escitalopram in MDD Patients

In a 12-week, multicenter, randomized trial (CAMPION study, N=164) comparing tianeptine (37.5 mg/d) to escitalopram (10 mg/d) in patients with MDD, tianeptine demonstrated superior improvement in specific neurocognitive domains [1]. Mixed-effects model repeated measures analyses showed that the tianeptine group had significantly greater improvement in commission errors (F = 6.64, P = 0.011) and verbal immediate memory (F = 4.39, P = 0.038) from baseline to 12 weeks compared to escitalopram, after controlling for depression severity changes [1]. Both drugs improved subjective cognitive impairment, but only tianeptine showed significant improvements on objective measures of attention (commission errors) and memory.

Major Depressive Disorder Neurocognition Clinical Trial

Favorable Tolerability Profile: Reduced Anticholinergic and Sexual Side Effects

Tianeptine exhibits a side effect profile that is markedly different from both TCAs and SSRIs. It is not associated with significant sexual side effects, adverse effects on sleep, or weight gain, which are common with SSRIs and TCAs [1]. A Cochrane review noted that insomnia and nightmares occurred in 20% of tianeptine recipients versus 7% in amitriptyline recipients, highlighting a different pattern of adverse events [2]. Anticholinergic effects (e.g., dry mouth, constipation, tachycardia) occur significantly less often with tianeptine than with tricyclic agents [3][4]. This is due to tianeptine's lack of affinity for alpha1-adrenergic, H1 histaminergic, and muscarinic receptors [4].

Safety Tolerability Side Effect Profile

High-Value Research and Procurement Applications for Tianeptine (CAS 72797-41-2)


Investigating μ-Opioid Receptor (MOR) Modulation in Depression Models

Tianeptine is uniquely positioned as a commercially available antidepressant with confirmed, quantifiable MOR agonist activity (hMOR Ki = 383 ± 183 nM, EC50 = 194 ± 70 nM) [1]. This enables in vitro and in vivo studies exploring the role of opioidergic signaling in mood regulation, stress resilience, and neuroplasticity, which are not possible with standard TCAs or SSRIs. Procurement is essential for any laboratory investigating the intersection of opioid and monoamine systems in psychiatric disorders.

Clinical Trials Targeting Cognitive Dysfunction in Major Depressive Disorder

Based on direct head-to-head trial data showing superior improvement in commission errors (F = 6.64, P = 0.011) and verbal immediate memory (F = 4.39, P = 0.038) compared to escitalopram [2], tianeptine is a compelling candidate for clinical research focused on the cognitive dimensions of MDD. Procurement is justified for studies aiming to develop or validate therapies that improve attention, executive function, and memory in depressed patients, an area where many standard antidepressants have limited impact.

Studies Requiring a Tolerability Profile Free of SSRI/SNRI Sexual Dysfunction

Tianeptine's reported lack of significant sexual side effects and weight gain, in contrast to SSRIs and SNRIs [3], makes it a preferred compound for clinical studies in patient populations where these adverse events are a major source of non-compliance or treatment discontinuation (e.g., younger adults). Its use as an active comparator or experimental agent in trials assessing sexual function outcomes is scientifically grounded and addresses a critical unmet need.

Neuroplasticity and mTORC1 Signaling Research in Stress-Related Models

Preclinical studies demonstrate that tianeptine activates the mTORC1 signaling pathway, leading to increased BDNF levels, dendritic outgrowth, and spine density in hippocampal neurons under toxic conditions [4]. It also reverses stress-induced hippocampal volume loss [5]. For researchers investigating molecular mechanisms of neuroplasticity, stress-induced atrophy, or novel neurorestorative strategies, tianeptine offers a well-characterized tool compound with a unique profile distinct from conventional monoaminergic antidepressants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tianeptine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.